(1-(Ethylsulfonyl)cyclopropyl)methanol

Description

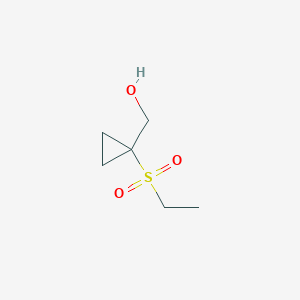

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3S |

|---|---|

Molecular Weight |

164.22 g/mol |

IUPAC Name |

(1-ethylsulfonylcyclopropyl)methanol |

InChI |

InChI=1S/C6H12O3S/c1-2-10(8,9)6(5-7)3-4-6/h7H,2-5H2,1H3 |

InChI Key |

FIJFEXLEJKXONM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1(CC1)CO |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Ethylsulfonyl Cyclopropyl Methanol

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl ring, being a highly strained three-membered carbocycle, is susceptible to various reactions that alleviate this inherent strain. Its reactivity is profoundly influenced by adjacent functional groups, such as the sulfonyl and methanol (B129727) moieties in (1-(Ethylsulfonyl)cyclopropyl)methanol.

Cyclopropyl rings frequently undergo ring-opening reactions driven by the release of ring strain, leading to more stable, often acyclic, structures. For cyclopropyl systems bearing sulfonyl groups, this process can be particularly facile. The presence of a 1'-alkyl substituent on cyclopropyl sulfonates, for instance, is known to facilitate acid-catalyzed ring opening under mild conditions uni.lu. This can lead to the rearrangement of cyclopropyl methanesulfonates into allylic carbocations uni.lu.

Ring opening of cyclopropyl silyl (B83357) ethers has also been observed with reagents like diethylaminosulfur trifluoride (DAST), producing allylic fluorides, although the outcome can be influenced by electron-donating or electron-withdrawing substituents on the cyclopropane (B1198618) ring uni.lu. Base-induced ring-opening reactions have been reported for ring-fused gem-dibromocyclopropanes, where cleavage of an exocyclic cyclopropane bond yields bromoalkenes, contrasting with typical silver-promoted ring-expansion reactions involving endocyclic bond cleavage nih.gov. The selective opening of the weakest bond within a cyclopropane moiety, often achievable with reagents such as trifluoroacetic acid (TFA) and triethylsilane (Et3SiH), is a key feature in the reactivity of donor-acceptor cyclopropanes acrospharma.co.kr. In some cyclopropyl methanol systems, the cyclopropyl ring can be the primary site of opening due to strain, potentially leading to distinct products compared to other strained rings in the same molecule rsc.org.

Cyclopropyl moieties in functionalized systems can undergo various rearrangement pathways, often involving carbocation or carbanion intermediates, to relieve strain or achieve greater thermodynamic stability. The Favorskii rearrangement, for example, involves cyclopropanone (B1606653) intermediates that undergo ring opening to stabilize carbanions adjacent to sulfonyl groups, leading to amides following nucleophilic addition and reductive desulfonylation nih.gov.

Cationic rearrangements are common for cyclopropyl methanol systems. Transformations of cyclopropyl methanols into homoallylic halides have been extensively studied, with the cyclopropyl cation capable of rearranging to another cyclopropyl cation bldpharm.com. These rearrangements, such as cyclopropylcarbinyl-cyclopropylcarbinyl and cyclopropyl-allylcarbinyl rearrangements, are influenced by stereochemistry and the stability of the intermediates formed bldpharm.com. For instance, an endo-isomer of a cyclopropyl methanol can rearrange to a secondary cyclopropyl cation, while an exo-isomer might not, indicating the significant role of intermediate stabilities and steric effects bldpharm.com. Rearrangements involving cyclopropane cations can also occur, sometimes competing with other reaction pathways depending on the substituents present uni.lu.

Transformations and Stability of the Ethylsulfonyl Group

The ethylsulfonyl group () is a robust and versatile functional group in organic chemistry, known for its stability and its capacity to participate in various transformations.

Sulfone groups are considered "chemical chameleons" due to the variety of transformations they can undergo uni.lu. They can serve as activating or electron-withdrawing substituents, and are effective leaving groups uni.lu. Classical reactions involving sulfones include the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe or modified Julia olefination uni.lu. In the Julia olefination, a phenylsulfonyl carbanion adds to an aldehyde or ketone to form alkenes, often followed by reductive removal of the sulfone epa.gov. Beyond these, sulfones participate in alkylations, cycloadditions, eliminations, and aldol-type chemistry epa.gov. The sulfonyl moiety can also be part of synthetic pathways for sulfonamides, which often involve the transformation of thiols to sulfonyl chlorides as intermediates labsolu.ca153.126.167.

Here is a summary of common transformations involving the sulfonyl moiety:

| Transformation Type | Description |

| Julia Olefination | Reaction of a sulfonyl carbanion with an aldehyde or ketone, leading to the formation of alkenes. The sulfonyl group is typically removed reductively in subsequent steps epa.gov. |

| Ramberg–Bäcklund Reaction | Involves α-halo sulfones, leading to the formation of alkenes through a sulfone extrusion uni.lu. |

| Alkylation/Arylation | Sulfones can be alkylated or arylated, often via stabilization of an α-carbanion, expanding the carbon skeleton uni.luepa.gov. |

| Cycloadditions | Sulfones can participate in various cycloaddition reactions, serving as dienophiles or dipoles depending on the substitution pattern epa.gov. |

| Elimination Reactions | The sulfonyl group can act as a leaving group in elimination reactions, particularly in the formation of unsaturation epa.gov. |

| Aldol-type Chemistry | Sulfonyl groups can facilitate aldol-type condensations due to their α-carbanion stabilizing ability epa.gov. |

| Conversion to Sulfonyl Halides | While less a modification of the sulfone and more a precursor to other sulfonyl-containing compounds, sulfones can be derived from sulfonyl halides, which themselves can be formed from thiols via oxidative chlorination, leading to sulfonamides upon reaction with amines labsolu.ca153.126.167. |

The sulfonyl group is a strong electron-withdrawing moiety. This electron-withdrawing effect is primarily attributed to its negative mesomeric (-M) effect and inductive (-I) effect. This characteristic influences the acidity of adjacent protons and the reactivity of neighboring carbon centers.

Sulfones are particularly renowned for their ability to stabilize α-carbanions, which is a crucial aspect of their synthetic utility uni.luepa.gov. The increased acidity of α-hydrogens in sulfones (similar to carbonyl compounds) allows for their deprotonation to form stabilized carbanions epa.gov. This stabilization is attributed to charge polarization effects and n to σ* interactions, rather than solely the involvement of sulfur 3d-orbitals epa.gov. The strong electron-withdrawing nature of the sulfonyl group accounts for the tendency of α,β-unsaturated sulfonyls to undergo Michael additions with nucleophiles. The sulfonyl group's electron-withdrawing capacity is generally considered to be stronger than that of the carbonyl group.

Derivatization of the Primary Alcohol Functionality

The primary alcohol functionality in this compound provides a site for numerous derivatization reactions, enabling modifications for synthesis, analysis, or tuning of physical properties.

Common derivatization reactions for primary alcohols include:

| Derivatization Type | Reagents/Conditions | Products/Purpose |

| Esterification | Acyl chlorides, organic anhydrides (e.g., acetic anhydride), carboxylic acids (with acid catalysts), benzoyl chloride (base-catalyzed) | Formation of esters, which can alter polarity, volatility, and chromatographic behavior. Aroylation, such as with N-aroylcarbazoles, can be highly selective for primary alcohols, leading to prodrugs or other desired esters. Acetate products can be formed, as seen in bio-oil derivatizations. |

| Etherification | Alkyl halides (under basic conditions) | Formation of ethers. This reaction can be used to protect the alcohol or modify its properties. |

| Oxidation | Various oxidizing agents (e.g., DMSO-Ac2O) | Conversion to aldehydes or carboxylic acids. DMSO-acetic anhydride (B1165640) mixtures can favor the oxidation of primary and secondary alcohols. |

| Sulfonation | Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) | Formation of sulfonates (e.g., tosylates, mesylates), which are excellent leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions. Used to introduce chromophores or to enable separation techniques. |

| Halogenation | Thionyl chloride (), phosphorous halides | Conversion to alkyl halides. This transforms the hydroxyl into a good leaving group for nucleophilic substitution reactions. |

| Silylation | Silylating agents (e.g., silyl chlorides, silyl amides) | Formation of silyl ethers, commonly used for protection of the alcohol and to improve volatility for gas chromatography (GC) analysis. |

| Introduction of Chromophores/Fluorophores | Reagents like dansyl chloride, o-phthalaldehyde, or those introducing highly conjugated aromatic moieties | Used to enhance detection in analytical techniques like HPLC-UV/Vis or fluorescence spectroscopy by introducing a chromophore or fluorophore into the molecule. Benzoyl chloride can introduce a spectroscopically useful phenyl group. |

| Introduction of Ionizable Moieties | Specific derivatizing agents to add a charge | Useful for enhancing sensitivity in mass spectrometry (MS) detection, particularly for electrospray ionization (ESI). Benzoyl chloride derivatization has been shown to increase mass and allow for the addition of an ionizable moiety, improving quantification in UHPLC-MS/MS. |

These derivatization reactions allow for the strategic modification of this compound, enabling its use in diverse synthetic pathways or for analytical characterization.

Esterification and Etherification Reactions

As a primary alcohol, this compound is expected to undergo esterification and etherification reactions. Esterification typically involves the reaction of an alcohol with a carboxylic acid, acid anhydride, or acid chloride, often in the presence of an acid catalyst like sulfuric acid byjus.comaocs.orgyoutube.com. The mechanism for acid-catalyzed esterification involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water byjus.com. For example, reacting this compound with an acid chloride (e.g., acetyl chloride) would yield the corresponding ester.

Etherification reactions, which form C-O-C linkages, are also feasible. The Williamson ether synthesis is a common method, involving the reaction of an alkoxide (formed from the alcohol) with an alkyl halide acs.org. Another method, the Mitsunobu reaction, can convert alcohols to ethers through an oxidative-reductive condensation, which has been shown for other cyclopropylmethanol (B32771) products to form aryl ethers nih.gov. While specific detailed findings for this compound are not explicitly detailed, these general methodologies are applicable to its hydroxymethyl moiety.

| Reaction Type | Reagents/Conditions (General for Primary Alcohols) | Expected Product Class |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Ester |

| Acid chloride, base | Ester | |

| Etherification | Alkyl halide, base (Williamson synthesis) | Ether |

| Aryl alcohol, phosphine, azodicarboxylate (Mitsunobu) nih.gov | Aryl Ether |

Oxidation to Corresponding Carbonyl Compounds

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, a carbonyl compound. This transformation is a common reaction in organic synthesis. For instance, cyclopropylmethanol can be oxidized with pyridinium (B92312) chlorochromate (PCC) to yield the corresponding aldehyde in high yields nih.gov. Other oxidizing agents, such as chromium(VI) reagents (e.g., CrO₃/H₂SO₄), dimethyl sulfoxide (B87167) (DMSO) activated by various reagents (e.g., Swern oxidation), or catalytic systems involving TEMPO, can also facilitate the conversion of primary alcohols to aldehydes ambeed.comorganic-chemistry.orggoogle.com.

| Oxidizing Agent | Substrate Type | Product Type | Yield (General for Cyclopropylmethanols) |

| PCC | Primary Alcohol | Aldehyde | High Yield nih.gov |

| Swern Oxidation | Primary Alcohol | Aldehyde | Efficient organic-chemistry.org |

| TEMPO/Oxidant | Primary Alcohol | Aldehyde | Efficient organic-chemistry.org |

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

The hydroxymethyl group of this compound can undergo nucleophilic substitution reactions. This typically involves converting the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), which can then be displaced by a nucleophile google.com. For example, the synthesis of 1-(mercaptomethyl)cyclopropyl acetic acid involves a step where a methylol cyclopropyl thiomethyl acetic ester, after reaction with methylsulfonyl chloride or tosyl chloride to form a good leaving group, undergoes cyano group substitution google.com. This indicates that the hydroxymethyl position in similar cyclopropyl-containing structures, when converted to a sulfonate, is susceptible to nucleophilic attack google.com. This compound is indeed noted to participate in nucleophilic substitution at its hydroxymethyl position evitachem.com.

Mechanistic Investigations of Reactions Leading to this compound

The synthesis of cyclopropyl-containing compounds, including this compound, often involves complex catalytic processes, and mechanistic studies are crucial for understanding and optimizing these transformations.

Elucidation of Key Catalytic Intermediates (e.g., π-allyl palladium)

Palladium-catalyzed reactions frequently involve π-allyl palladium intermediates, which play a significant role in the formation of cyclopropanes and related structures. In palladium-catalyzed (3+2)-cycloaddition reactions of cyclic N-sulfonyl imines and vinyl cyclopropanes, zwitterionic π-allyl palladium intermediates are key to the formation of functionalized heterocyclic derivatives researchgate.net. These intermediates facilitate the formation of new C-C and N-C bonds researchgate.net.

Furthermore, in the palladium-catalyzed hydrosulfonylation of cyclopropenes, which can lead to allylic sulfones, preliminary mechanistic studies have indicated that a π-allyl palladium intermediate is crucial rsc.org. The ability of halide salts to accelerate π-σ-π interconversion of allyl palladium complexes suggests the dynamic nature and importance of these intermediates in influencing reaction outcomes and stereoselectivity researchgate.net. The reactivity of π-allyl palladium complexes is central to asymmetric allylic alkylation reactions and various cyclization processes, often governing the regioselectivity and stereoselectivity of the resulting cyclopropane derivatives marquette.eduacs.orgacs.org.

Hydrogen Transfer Mechanisms in Cyclopropanation Processes

Hydrogen transfer mechanisms are fundamental in certain cyclopropanation reactions, particularly those involving a "borrowing hydrogen" strategy. A notable example is the manganese-catalyzed cyclopropanation of allylic alcohols with sulfones, which proceeds via a borrowing hydrogen mechanism to yield cyclopropylmethanol products nih.govresearchgate.net.

The mechanistic pathway for this reaction involves a sequential series of steps:

Catalytic Dehydrogenation: The allylic alcohol undergoes manganese-catalyzed dehydrogenation to form an α,β-unsaturated carbonyl compound nih.gov.

Michael Addition: A base-promoted Michael addition occurs between the newly formed α,β-unsaturated carbonyl compound and an α-H-containing sulfone nih.gov.

Cyclization: This is followed by an intramolecular nucleophilic substitution, leading to the formation of a cyclopropane carbaldehyde nih.gov.

Catalytic Hydrogenation: Finally, the "borrowed" hydrogen is returned to the carbonyl group via catalytic hydrogenation, resulting in the desired cyclopropylmethanol product nih.gov.

This borrowing hydrogen strategy effectively converts readily available starting materials into cyclopropylmethanols, retaining the free alcohol moiety for further derivatization nih.gov. The mechanistic elucidation highlights the controlled hydrogen transfer facilitated by the catalyst and the sequential nature of bond formation and cleavage.

Advanced Spectroscopic and Computational Methodologies in Compound Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the successful synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol and for providing detailed information about its molecular structure. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopies are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity, stereochemistry, and conformation of organic molecules acs.org. For this compound, both proton (¹H) NMR and carbon-13 (¹³C) NMR provide diagnostic signals. The chemical shifts observed are highly sensitive to the local electronic environment, which is influenced by the strained cyclopropyl (B3062369) ring, the electron-withdrawing sulfonyl group, and the hydroxyl group.

In ¹H NMR, the cyclopropyl protons are typically shielded, appearing in the upfield region, often between 0 and 1.5 ppm, although their exact positions can vary significantly depending on the substitution pattern and ring strain acs.org. The protons directly attached to the cyclopropyl ring in this compound would exhibit characteristic splitting patterns. The methylene (B1212753) protons of the ethylsulfonyl group (—CH₂SO₂—) are expected to be deshielded by the sulfone and appear in the range of 2.8-3.2 ppm, while the methyl protons (—CH₃) would resonate further upfield, around 1.0-1.5 ppm acs.orgacs.org. The methylene protons of the hydroxymethyl group (—CH₂OH) would typically be found in the 3.4-3.9 ppm range, and the hydroxyl proton (—OH) itself is highly variable, appearing as a broad singlet, often in the range of 1.5-4.0 ppm, depending on solvent, concentration, and temperature, and is exchangeable washington.eduthermofisher.com.

For ¹³C NMR, each unique carbon atom in the molecule yields a distinct signal. The cyclopropyl carbons are characterized by their unique chemical shifts, typically appearing in the range of 10-30 ppm, reflecting their high ring strain acs.org. The quaternary carbon of the cyclopropyl ring bearing the ethylsulfonyl and hydroxymethyl groups would show a characteristic peak. The carbons of the ethylsulfonyl group (—CH₂SO₂— and —CH₃) would also exhibit specific chemical shifts, with the α-carbon to the sulfone being more deshielded. The hydroxymethyl carbon (—CH₂OH) would typically resonate around 60-70 ppm unl.edu.

A representative hypothetical NMR data summary for this compound might be:

| Nucleus | Type of Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity (¹H) | Coupling Constant (J, Hz) (¹H) | Integration (¹H) |

| ¹H | Cyclopropyl CH₂ | 0.5 - 1.2 | m | - | 4H |

| ¹H | CH₂SO₂ | 2.8 - 3.2 | q | ~7 Hz | 2H |

| ¹H | CH₃ (Ethyl) | 1.2 - 1.5 | t | ~7 Hz | 3H |

| ¹H | CH₂OH | 3.4 - 3.9 | d | - | 2H |

| ¹H | OH | 1.5 - 4.0 | br s | - | 1H |

| ¹³C | Cyclopropyl CH₂ | 10 - 25 | - | - | - |

| ¹³C | Cyclopropyl C (quat) | 25 - 40 | - | - | - |

| ¹³C | CH₂SO₂ | 45 - 55 | - | - | - |

| ¹³C | CH₃ (Ethyl) | 5 - 15 | - | - | - |

| ¹³C | CH₂OH | 60 - 70 | - | - | - |

Note: The specific values above are illustrative and based on typical chemical shifts for similar functional groups and may vary with solvent and other conditions.

Infrared (IR) spectroscopy provides crucial information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations thermofisher.comresearchgate.net. For this compound, key functional groups, namely the hydroxyl group, the sulfonyl group, and the cyclopropyl C-H bonds, exhibit characteristic absorption bands.

The hydroxyl (—OH) group typically presents a broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations researchgate.nets-a-s.org. The precise position and breadth depend on the extent of hydrogen bonding. The sulfonyl (—SO₂—) group is highly diagnostic, exhibiting two strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations. The asymmetric stretch typically appears around 1350-1300 cm⁻¹, while the symmetric stretch is found around 1160-1120 cm⁻¹ acs.orgshd-pub.org.rs. These bands are often intense and distinct. For the cyclopropyl ring, C-H stretching vibrations typically occur slightly above 3000 cm⁻¹ for the ring carbons due to the strained nature of the C-H bonds, distinguishing them from typical aliphatic C-H stretches (around 2850-2970 cm⁻¹) researchgate.nets-a-s.org. C-C stretching and bending modes within the cyclopropane (B1198618) ring occur at lower wavenumbers.

A representative hypothetical IR data summary for this compound might be:

| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) | Intensity |

| Hydroxyl (—OH) | O-H Stretch | 3200 - 3600 | Strong, broad |

| Sulfone (—SO₂—) | S=O Asymmetric Str. | 1300 - 1350 | Strong |

| Sulfone (—SO₂—) | S=O Symmetric Str. | 1120 - 1160 | Strong |

| Cyclopropyl C-H | C-H Stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Medium |

| C-O (alcohol) | C-O Stretch | 1000 - 1200 | Strong |

Note: The specific values above are illustrative and based on typical IR frequencies for these functional groups.

Computational Studies in the Context of Sulfone-Cyclopropane Chemistry

Computational chemistry plays a vital role in complementing experimental spectroscopic data, offering a deeper understanding of molecular properties and predicting behavior that might be challenging to observe experimentally. In the context of sulfone-cyclopropane chemistry, computational methodologies are particularly valuable for exploring structure-activity relationships and predicting reactivity through molecular orbital analyses.

Structure-Activity Relationship (SAR) modeling is a powerful computational approach that establishes correlations between the chemical structure of molecules and their biological or physicochemical activities frontiersin.orggithub.com. This methodology is indispensable in the design and optimization of compounds within a specific chemical class, such as hybrid sulfone-cyclopropane architectures. By quantitatively correlating structural features (molecular descriptors) with observed activities, SAR models can predict the properties of new, unsynthesized compounds, thereby accelerating discovery and development processes nih.gov.

For sulfone-cyclopropane architectures, SAR modeling can investigate how variations in the alkyl chain of the sulfonyl group, the substitution pattern on the cyclopropyl ring, or the nature of the alcohol substituent influence desired properties. For instance, studies on quinoline-sulfone-cyclopropane derivatives have employed SAR to correlate structural features with antimicrobial activity, indicating that specific structural modifications can enhance or diminish biological effects researchgate.net. Computational tools for SAR/QSAR (Quantitative Structure-Activity Relationship) often involve machine learning and deep learning algorithms, such as multiple linear regression (MLR), artificial neural networks (ANN), and convolutional neural networks (CNN), to build predictive models from experimental datasets frontiersin.orggithub.comresearchgate.net. Advanced methods like 4D-QSAR also consider conformation-dependent molecular properties and dynamic interactions, providing a more comprehensive understanding of the structural determinants of activity nih.gov.

Frontier Molecular Orbital (FMO) analysis, pioneered by Kenichi Fukui, is a fundamental theoretical approach used to predict the reactivity and selectivity of chemical reactions by examining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) organicchemistrydata.orgnih.govwikipedia.orglibretexts.org. The interaction between the HOMO of one reactant (electron donor) and the LUMO of another (electron acceptor) is often the dominant factor in determining reaction feasibility and rate organicchemistrydata.org. A smaller energy gap between the HOMO and LUMO (the HOMO-LUMO gap) generally indicates higher reactivity for a molecule, as it requires less energy for electron transfer or excitation organicchemistrydata.orgnih.govlibretexts.orgscience.gov.

In sulfone-cyclopropane chemistry, FMO analysis is crucial for understanding the intrinsic reactivity of the compounds. The sulfonyl group is a strong electron-withdrawing group, which typically lowers the energy of both HOMO and LUMO, potentially making the molecule a better electron acceptor or influencing the reactivity of adjacent bonds. The cyclopropyl ring, with its "bent bonds" or Walsh orbitals, possesses unique electronic characteristics that can participate in conjugation or exhibit unusual bonding properties, influencing the frontier orbitals oup.com.

Computational studies employing Density Functional Theory (DFT) are commonly used to calculate HOMO and LUMO energies and visualize their spatial distributions science.govresearchgate.netchemrxiv.orgresearchgate.net. For hybrid sulfone-cyclopropane systems, FMO analysis can reveal how the interplay between the electron-withdrawing sulfone and the strained cyclopropyl ring affects the molecule's electrophilic or nucleophilic character. For example, a lower HOMO-LUMO energy gap in certain sulfone-cyclopropane analogues has been correlated with higher biological activity researchgate.net. Understanding the symmetry and energy of these frontier orbitals is paramount for predicting pericyclic reactions, radical reactions, or interactions with biological targets wikipedia.orglibretexts.orgimperial.ac.uk. This theoretical insight can guide synthetic chemists in designing new derivatives with tailored reactivity profiles.

Synthetic Utility and Applications in Organic Synthesis

(1-(Ethylsulfonyl)cyclopropyl)methanol as a Versatile Chemical Building Block

Cyclopropyl (B3062369) fragments, generally, are highly valued and commonly employed as versatile building blocks in organic synthesis lifechempharma.com. Cyclopropylmethanol (B32771), the core alcohol structure within this compound, is known for its versatility in preparing a wide array of compounds, including pharmaceuticals, agrochemicals, and natural products, where the cyclopropyl group can significantly influence molecular properties such as potency and metabolism fishersci.cafishersci.ca.

While direct examples of this compound's specific transformations are scarce, the utility of related cyclopropylmethanol products, derived from manganese-catalyzed cyclopropanation of allylic alcohols with sulfones, demonstrates significant versatility. These cyclopropylmethanol products, which retain a free alcohol group, can undergo extensive downstream derivatization to yield a variety of functional molecules. This includes conversions to ketones, anilines, ethers, azides, aldehydes, alkenes, carboxylic acids, and amides, often with high yields ranging from 58% to 99% lifechempharma.comcenmed.com. This highlights the potential for the hydroxyl group in this compound to serve as a handle for various functional group manipulations and the incorporation of the cyclopropyl sulfone motif into more complex structures.

Furthermore, compounds like {(1S,2R,3S)-2-Benzyloxy-3-(benzyloxymethyl)-1-[(4-ethylphenyl)sulfonyl]cyclopropyl}methanol, which features an ethylphenylsulfonyl group directly attached to the cyclopropane (B1198618) ring and a methanol (B129727) moiety, have been specifically synthesized, underscoring the feasibility and relevance of such sulfone-containing cyclopropylmethanols as synthetic intermediates chemspider.com.

Precursor Role in the Synthesis of Complex Organic Molecules with Cyclopropyl Sulfone Motifs

Cyclopropyl sulfone motifs, such as those present in this compound, serve as crucial precursors for the synthesis of complex organic molecules due to their ability to impart specific conformational and electronic properties. The cyclopropyl ring, being strained, can undergo ring-opening reactions, leading to various substituted compounds fishersci.ca. The sulfone group itself is a significant motif in biologically active compounds, making its integration strategic in drug design nih.gov.

An example of a complex molecule featuring a cyclopropyl sulfone derivative is found in the synthesis of certain antiviral pyrazolopyridinone compounds. Specifically, "8-((1-(N,N-bis(4-methoxybenzyl)sulfamoyl)cyclopropyl)methoxy)-6-chloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-" contains a cyclopropyl sulfamoyl methoxy (B1213986) group, highlighting the incorporation of cyclopropyl-sulfonyl-containing fragments into advanced heterocyclic systems with potential therapeutic applications chem960.com. The presence of the methanol functionality in this compound allows for direct attachment or further functionalization, enabling its strategic integration into larger, more intricate molecular architectures. The free alcohol group on cyclopropylmethanol products allows for their facile transformation into a series of valuable synthons and complex molecules lifechempharma.com.

Applications in the Synthesis of Agrochemicals and Related Chemical Intermediates

Cyclopropane rings are recognized as important structural units in numerous natural products, pharmaceuticals, and agrochemicals lifechempharma.comcenmed.com. Sulfone-containing organic molecules, more broadly, find wide-ranging applications in the agrochemical industry acrospharma.co.kr.

Cyclopropylmethanol, as a core structural element, is explicitly listed as a useful intermediate for the synthesis of various organic chemicals, including pesticides, fungicides, and herbicides fishersci.cafishersci.caacrospharma.co.kr153.126.167. Its derivatives are utilized in the preparation of cyclopropylamines, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals fishersci.ca. While not directly naming this compound, its close structural analogy to cyclopropylmethanol and the known utility of sulfones in agrochemicals strongly suggest its applicability in this sector. For instance, the synthesis of Prothioconazole, a prominent fungicide, involves a cyclopropane-containing intermediate, "1-chloro-1-chloroacetyl-cyclopropane," underscoring the importance of functionalized cyclopropanes in agrochemical synthesis chem960.com. The sulfone moiety in this compound could offer additional synthetic handles or favorable properties for agrochemical development.

Strategic Integration of Cyclopropyl Sulfone Methanol Scaffolds in the Development of Novel Molecular Frameworks

The strategic integration of cyclopropyl sulfone methanol scaffolds is driven by the desire to develop novel molecular frameworks with tailored physicochemical and biological properties. Cyclopropyl fragments contribute to the three-dimensional shape and conformational rigidity of molecules, which are crucial factors in drug design for fine-tuning metabolic stability, enhancing potency, and reducing off-target effects nih.govlifechempharma.com. Sulfones, being useful bioisosteres, possess a unique capacity to interact with both polar and nonpolar regions of target proteins, making them valuable for expanding chemical space in drug discovery.

In fragment-based drug discovery, the design and synthesis of three-dimensional cyclopropyl building blocks are actively pursued. The functionalization of these blocks, including the formation of methanesulfonamides (a class of sulfones), helps in determining the elaboration vectors for novel drug candidates. This approach underscores the deliberate design and integration of cyclopropyl sulfone scaffolds to generate diverse lead-like compounds for screening and optimization.

Furthermore, advancements in synthetic methodologies, such as electrochemical selective incorporation of sulfur dioxide, allow for the construction of diverse sulfone-containing compounds and fused-ring frameworks. These methods, often performed under mild and environmentally friendly conditions, provide new avenues for the strategic design and synthesis of complex molecular structures, including those incorporating cyclopropyl sulfone methanol motifs. This continuous development of efficient synthetic routes supports the broader goal of synthesizing pharmacologically active compounds and novel molecular frameworks.

Future Research Trajectories and Persistent Challenges in the Chemistry of 1 Ethylsulfonyl Cyclopropyl Methanol

Development of Novel and Atom-Economical Synthetic Routes

The synthesis of cyclopropane (B1198618) derivatives, particularly those bearing multiple substituents, often presents challenges due to the ring strain and the need for precise control over bond formation uni.lu. Current methods for cyclopropane construction, such as those involving carbene transfer or palladium-catalyzed cyclizations, lay a foundational basis bldpharm.comuni.lunih.gov. However, for (1-(Ethylsulfonyl)cyclopropyl)methanol, the development of synthetic routes that are both novel and highly atom-economical remains a crucial area of focus. Atom economy, a principle of green chemistry, aims to maximize the incorporation of all atoms from the reactants into the final product, minimizing waste nih.govbenchchem.com.

A significant challenge lies in developing methods that efficiently introduce the ethylsulfonyl group directly onto the cyclopropane core or construct the cyclopropane ring with the ethylsulfonyl and hydroxymethyl functionalities already present, while avoiding costly reagents or harsh conditions. Recent advancements in the synthesis of organosulfur compounds, including those leveraging sustainable electrochemical approaches, could offer promising avenues for the greener preparation of the ethylsulfonyl moiety or its integration into the cyclopropyl (B3062369) system chembk.com. Future research could explore:

Direct functionalization strategies: Investigating C-H activation or other direct coupling reactions to install the ethylsulfonyl group or the hydroxymethyl group onto existing cyclopropyl precursors.

Cascade reactions: Designing multi-component reactions or cascade sequences that assemble the cyclopropylmethanol (B32771) skeleton and the ethylsulfonyl group in a single, highly efficient process.

Sustainable methodologies: Exploring photocatalytic, electrochemical, or biocatalytic approaches for cyclopropane formation and sulfone incorporation to reduce environmental impact and improve efficiency.

Exploration of Undiscovered Reactivity Profiles and Cascade Transformations

The unique combination of a strained cyclopropane ring, a primary alcohol, and an electron-withdrawing ethylsulfonyl group in this compound offers a rich landscape for exploring novel reactivity. Cyclopropane rings are known to undergo diverse ring-opening reactions, rearrangements, and insertions, influenced by adjacent functional groups and reaction conditions. The hydroxyl group provides a readily modifiable handle, susceptible to oxidation, esterification, or nucleophilic substitution. The sulfonyl group itself is a versatile moiety in organic synthesis, capable of stabilization, activation, and participation in various bond-forming reactions, including desulfonylation strategies.

A key research trajectory involves understanding the intricate interplay between these functional groups and discovering unprecedented reaction pathways. This could lead to the synthesis of novel chemical architectures with potential applications. Specific areas for future exploration include:

Selective ring-opening reactions: Developing controlled and selective ring-opening reactions of the cyclopropane ring, potentially guided by the ethylsulfonyl or hydroxymethyl groups, to access new acyclic or larger cyclic systems with defined stereochemistry.

Sulfonyl-directed transformations: Investigating the role of the ethylsulfonyl group as a directing group for regioselective and stereoselective reactions on the cyclopropane ring or the hydroxymethyl moiety.

Intramolecular cascade reactions: Designing conditions that promote sequential transformations, such as ring-opening followed by cyclization, or functional group interconversions, to create complex polycyclic compounds or scaffolds in a single step.

Advancements in Asymmetric Catalytic Methodologies for Stereocontrol

The presence of a quaternary carbon atom at the cyclopropyl ring bearing both the ethylsulfonyl and hydroxymethyl groups in this compound presents a significant challenge for stereocontrol. The asymmetric synthesis of cyclopropane derivatives, particularly those with multiple chiral centers, is a highly active and challenging field in organic chemistry bldpharm.comuni.lunih.gov. Achieving high enantiomeric and diastereomeric purity is crucial for potential applications, especially in pharmaceutical or agrochemical contexts.

Future research will focus on developing highly efficient and selective asymmetric catalytic methodologies to control the stereochemistry of this compound. This includes:

Development of novel chiral catalysts and ligands: Designing and synthesizing new chiral transition metal complexes or organocatalysts specifically tailored for the asymmetric cyclopropanation to form the this compound core, or for installing the ethylsulfonyl group stereoselectively.

Substrate-controlled asymmetry: Exploring the possibility of using chiral precursors or auxiliaries that can direct the stereochemical outcome during the synthesis.

Kinetic resolution and deracemization: Developing methods for the kinetic resolution of racemic mixtures or dynamic kinetic resolution processes to obtain enantiopure this compound.

Computational studies: Employing computational chemistry to understand the mechanistic pathways and transition states of asymmetric reactions, thereby guiding the design of more effective catalysts and reaction conditions.

Integration with High-Throughput and Automated Synthesis Platforms

The rapid advancements in high-throughput experimentation (HTE) and automated synthesis platforms offer transformative potential for chemical research and development, enabling the rapid exploration of reaction conditions and the synthesis of diverse compound libraries. Integrating the synthesis of this compound into such platforms represents a significant future research trajectory, aimed at accelerating discovery and optimization processes.

Challenges in this area include ensuring the robustness and reproducibility of synthetic steps on a small scale, managing reagent compatibility in automated systems, and developing efficient purification strategies. Future research could investigate:

Miniaturization and parallel synthesis: Adapting existing or developing new synthetic routes for this compound that are suitable for miniaturized reaction vessels and parallel execution, allowing for the rapid screening of catalysts, reagents, and conditions.

Flow chemistry applications: Exploring the synthesis of this compound in continuous flow reactors, which can offer advantages in terms of safety, control over reaction parameters, and scalability.

Automated reaction optimization: Utilizing robotic systems and machine learning algorithms to automate the optimization of reaction parameters, such as temperature, solvent, concentration, and catalyst loading, for maximum yield and selectivity.

Integrated analytical techniques: Developing in-line or at-line analytical methods compatible with automated platforms for real-time monitoring of reaction progress and product purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.